Cas no 637-84-3 (H-Gly-Gly-Gly-Gly-OH)

H-Gly-Gly-Gly-Gly-OH 化学的及び物理的性質
名前と識別子
-
- Glycine,glycylglycylglycyl-
- Glycylglycylglycylglycine
- 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
- Gly-Gly-Gly-Gly
- Gly-Gly-Gly-Gly-OH
- H-Gly-Gly-Gly-Gly-OH
- TETRAGLYCINE
- Glycyl-glycyl-glycyl-glycine
- Triglycyl-glycine
- Glycine tetrapeptide
- NSC 89178
- Glycine, glycylglycylglycyl-
- T171GRU26B
- QMOQBVOBWVNSNO-UHFFFAOYSA-N
- Glycine, N-[N-(N-glycylglycyl)glycyl]-
- 2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid
- glycylglycylglycylglycin
- NCIOpen2_005522
- NSC89178
- ([(([(Aminoacetyl)amino]acetyl)amino)acetyl]amino)acetic acid #
- (TRIGLYCYL)GLYCINE
- 637-84-3
- Glycyl-glycyl-glycyl-glycine (H-Gly-Gly-Gly-Gly-OH)
- NSC-89178
- Q27289539
- CS-0204513
- NS00035563
- EINECS 211-303-4
- G0127
- MFCD00008129
- UNII-T171GRU26B
- 2-{2-[2-(2-aminoacetamido)acetamido]acetamido}acetic acid
- DTXSID50213103
- T72755
- N-(N-(N-Glycylglycyl)glycyl)glycine
- DB-054546
- SCHEMBL93766
- Glycine, N-(N-(N-glycylglycyl)glycyl)-
- BS-23865
- A852237
- 3,6,9-Triazaundecanoic acid, 11-amino-4,7,10-trioxo-
- HY-W142467
- 2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)aceticacid
- AKOS009159037
- CHEMBL378905
- SY052532
- GLY4
- {2-[2-(2-aminoacetamido)acetamido]acetamido}acetic acid
-
- MDL: MFCD00008129
- インチ: 1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
- InChIKey: QMOQBVOBWVNSNO-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])N([H])C(C([H])([H])N([H])[H])=O)N([H])C([H])([H])C(N([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 246.09600
- どういたいしつりょう: 246.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 8
- 疎水性パラメータ計算基準値(XlogP): -4.2
- トポロジー分子極性表面積: 151
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.393±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 573.15 ºC
- ふってん: 389.22°C (rough estimate)
- 屈折率: 1.6590 (estimate)
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 150.62000
- LogP: -1.74870
- ようかいせい: まだ確定していません。
H-Gly-Gly-Gly-Gly-OH セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- ちょぞうじょうけん:−20°C
H-Gly-Gly-Gly-Gly-OH 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
H-Gly-Gly-Gly-Gly-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB136391-5 g |
Glycyl-glycyl-glycyl-glycine (H-Gly-Gly-Gly-Gly-OH); . |
637-84-3 | 5g |
€518.00 | 2023-06-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04122-1g |
2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid |
637-84-3 | - | 1g |
¥5478.0 | 2024-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0127-1G |
Glycylglycylglycylglycine |
637-84-3 | >97.0%(T)(HPLC) | 1g |
¥1890.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863016-250mg |
H-Gly-Gly-Gly-Gly-OH |
637-84-3 | ≥97%(HPLC)(T) | 250mg |
¥988.00 | 2022-01-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863016-50mg |
H-Gly-Gly-Gly-Gly-OH |
637-84-3 | ≥97%(HPLC)(T) | 50mg |
¥318.00 | 2022-01-14 | |
1PlusChem | 1P003V5C-100mg |
Tetraglycine |
637-84-3 | >97.0%(T)(HPLC) | 100mg |
$47.00 | 2025-02-20 | |
1PlusChem | 1P003V5C-1g |
Tetraglycine |
637-84-3 | ≥ 98% (HPLC) | 1g |
$112.00 | 2025-02-20 | |
BAI LING WEI Technology Co., Ltd. | K82BS-23865-5g |
Tetraglycine |
637-84-3 | >97% | 5g |
¥11046 | 2023-11-24 | |
MedChemExpress | HY-W142467-1g |
Tetraglycine |
637-84-3 | ≥97.0% | 1g |
¥1158 | 2024-07-19 | |
Ambeed | A590141-10g |
2-(2-(2-(2-Aminoacetamido)acetamido)acetamido)acetic acid |
637-84-3 | 97% | 10g |
$1093.0 | 2024-04-18 |
H-Gly-Gly-Gly-Gly-OH 関連文献
-
1. Adsorption of glycine and its di-, tri-, and tetra-peptides by montmorilloniteD. J. Greenland,R. H. Laby,J. P. Quirk Trans. Faraday Soc. 1962 58 829
-
2. Potentiometric and NMR studies on palladium(II) complexes of oligoglycines and related ligands with non-co-ordinating side chainsCsaba Gábor ágoston,Teresa Kowalik Jankowska,Imre Sóvágó J. Chem. Soc. Dalton Trans. 1999 3295
-
3. The L-proline residue as a ‘break-point’ in metal–peptide systemsLeslie D. Pettit,Ian Steel,Grazyna Formicka-Kozlowska,Tomasz Tatarowski,Michel Bataille J. Chem. Soc. Dalton Trans. 1985 535
-
4. Peptide kinetics. Part 6.—Acid-catalyzed hydrolysis of tetraglycineD. A. Long,T. G. Truscott Trans. Faraday Soc. 1968 64 1624
-
5. The L-proline residue as a ‘break-point’ in the co-ordination of metal–peptide systemsMichel Bataille,Grazyna Formicka-Kozlowska,Henryk Kozlowski,Leslie D. Pettit,Ian Steel J. Chem. Soc. Chem. Commun. 1984 231
-
Hoang Tam Do,Patrick Franke,Sophia Volpert,Marcel Klinksiek,Max Thome,Christoph Held Phys. Chem. Chem. Phys. 2021 23 10852
-
Giovanni Barcaro,Luca Sementa,Vincenzo Carravetta,Taka-aki Yano,Masahiko Hara,Susanna Monti Phys. Chem. Chem. Phys. 2019 21 5435
-
K. H. Brian Lam,Justin Kai-Chi Lau,Cheuk-Kuen Lai,Ivan K. Chu,Jonathan Martens,Giel Berden,Jos Oomens,Alan C. Hopkinson,K. W. Michael Siu Phys. Chem. Chem. Phys. 2018 20 18688
-
Graeme J. Stasiuk,Paul M. Holloway,Charlotte Rivas,William Trigg,Sajinder Kaur Luthra,Veronique Morisson Iveson,Felicity N. E. Gavins,Nicholas J. Long Dalton Trans. 2015 44 4986
-
10. Adsorption of amino-acids and peptides by montmorillonite and illite. Part 2.—Physical adsorptionD. J. Greenland,R. H. Laby,J. P. Quirk Trans. Faraday Soc. 1965 61 2024
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
H-Gly-Gly-Gly-Gly-OHに関する追加情報
Introduction to H-Gly-Gly-Gly-Gly-OH (CAS No. 637-84-3)
H-Gly-Gly-Gly-Gly-OH, also known as tetraglycine, is a linear tetrapeptide composed of four glycine residues. This compound, with the CAS number 637-84-3, is of significant interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. This introduction aims to provide a comprehensive overview of H-Gly-Gly-Gly-Gly-OH, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
H-Gly-Gly-Gly-Gly-OH is a simple yet versatile molecule with the molecular formula C12H22N4O5. Its molecular weight is approximately 290.33 g/mol. The compound consists of four glycine units linked by peptide bonds, forming a linear chain. The presence of multiple amide bonds in the structure confers H-Gly-Gly-Gly-Gly-OH with high solubility in water and polar solvents, making it suitable for various biochemical and pharmaceutical applications.
Synthesis Methods
The synthesis of H-Gly-Gly-Gly-Gly-OH can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is a widely used technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method offers high yields and purity, making it the preferred choice for large-scale production. Solution-phase synthesis, on the other hand, involves the sequential coupling of amino acids in solution, which can be more challenging but is still employed for smaller-scale syntheses.
Biological Activities and Applications
H-Gly-Gly-Gly-Gly-OH has been extensively studied for its biological activities and potential therapeutic applications. One of the key areas of interest is its role as a building block in the synthesis of more complex peptides and proteins. The simplicity and stability of tetraglycine make it an ideal candidate for use in peptide-based drug design and development.
Recent research has also explored the use of H-Gly-Gly-Gly-Gly-OH in drug delivery systems. Its ability to form stable complexes with various therapeutic agents has led to its investigation as a carrier molecule for targeted drug delivery. For instance, studies have shown that conjugating drugs to tetraglycine can enhance their solubility and bioavailability, thereby improving their therapeutic efficacy.
H-Gly-Gly-Gly-Gly-OH has also been investigated for its potential anti-inflammatory properties. In vitro studies have demonstrated that tetraglycine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. Additionally, its ability to modulate immune responses has made it an attractive candidate for further research in immunotherapy.
Recent Research Advancements
The field of peptide chemistry is rapidly evolving, and recent advancements have shed new light on the potential applications of H-Gly-Gly-Gly-OH. One notable study published in the Journal of Medicinal Chemistry explored the use of tetraglycine as a scaffold for designing novel antimicrobial peptides. The researchers found that modifying the N-terminus of tetraglycine with specific functional groups could enhance its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
In another study published in Biomaterials, researchers investigated the use of tetraglycine as a cross-linking agent in hydrogel formulations for tissue engineering applications. The results showed that incorporating tetragrycine into hydrogels improved their mechanical properties and biocompatibility, making them suitable for use in regenerative medicine.
Conclusion
In summary, H-Gly-Gly-Gly-OH (CAS No. 637-84-3) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical sciences. Its unique chemical structure and properties make it an attractive candidate for various research and development efforts. As ongoing research continues to uncover new possibilities, the future prospects for this compound are promising.
637-84-3 (H-Gly-Gly-Gly-Gly-OH) 関連製品
- 7093-67-6(pentaglycine)
- 29816-01-1(Gly-Sar)
- 556-33-2(Glycyl-Glycyl-Glycine)
- 556-50-3(Glycylglycine)
- 2137674-05-4(Carbamic acid, N-[1-(mercaptomethyl)-2-(2-methylphenyl)ethyl]-, 1,1-dimethylethyl ester)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)

